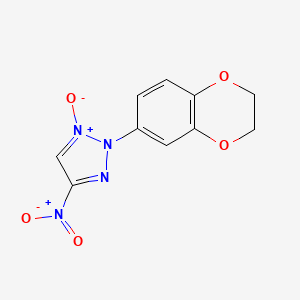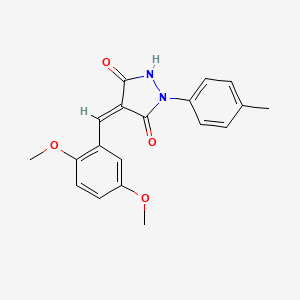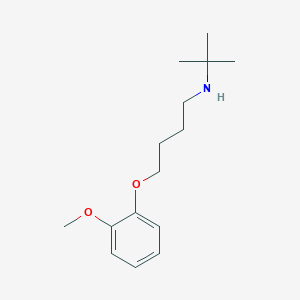![molecular formula C19H22N2O2S B5214078 N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5214078.png)
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 is a potent inhibitor of B-cell lymphoma 2 (Bcl-2), which is a protein that plays a critical role in regulating programmed cell death (apoptosis).
作用機序
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide is a selective inhibitor of Bcl-2, which is a protein that plays a critical role in regulating apoptosis. Bcl-2 is overexpressed in many types of cancer, and its overexpression can prevent cancer cells from undergoing apoptosis, allowing them to survive and proliferate. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide binds to the hydrophobic groove of Bcl-2, preventing it from interacting with pro-apoptotic proteins, such as Bax and Bak, which are required for the initiation of apoptosis. By inhibiting Bcl-2, N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide can induce apoptosis in cancer cells that overexpress Bcl-2.
Biochemical and Physiological Effects
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, which is a common feature of many types of cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.
実験室実験の利点と制限
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Bcl-2, making it an ideal tool for studying the role of Bcl-2 in cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy, making it a valuable tool for studying drug resistance in cancer. However, N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide also has a short half-life in vivo, which can limit its efficacy in animal models.
将来の方向性
There are several future directions for N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide research. One area of focus is the development of more potent and selective Bcl-2 inhibitors that can overcome the limitations of N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to Bcl-2 inhibitors, which can help to identify the patients who are most likely to benefit from these treatments. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy of Bcl-2 inhibitors in combination with other treatments, such as chemotherapy and radiation therapy.
合成法
The synthesis of N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide involves several steps, including the preparation of the key intermediate, the coupling reaction, and the final deprotection step. The key intermediate is prepared by reacting 4-methylbenzoyl chloride with 2-thiophenecarboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The coupling reaction involves the reaction of the key intermediate with N-(tert-butoxycarbonyl)-isobutylamine and 2-bromoacetyl bromide. The final deprotection step involves the removal of the tert-butoxycarbonyl group using trifluoroacetic acid.
科学的研究の応用
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy in treating various types of cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, which is a common feature of many types of cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to be effective in treating hematological malignancies, such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has also shown promise in treating solid tumors, such as non-small cell lung cancer (NSCLC), breast cancer, and melanoma.
特性
IUPAC Name |
4-methyl-N-[(Z)-3-(2-methylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)12-20-19(23)17(11-16-5-4-10-24-16)21-18(22)15-8-6-14(3)7-9-15/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHNHLXUIEMKN-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((Isobutylamino)carbonyl)-2-(2-thienyl)vinyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(dicyclopropylmethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5213997.png)
![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5214006.png)

![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214035.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)

![3-allyl-5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214052.png)


![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)
![N-benzyl-2-cyano-3-{[3-(4-morpholinyl)propyl]amino}-2-butenamide](/img/structure/B5214093.png)